4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one

Cardiotonic agents PDE3 inhibition Imidazol-2-one scaffold

4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one (CAS 101184-13-8, molecular formula C₁₀H₈ClN₃O₂, MW 237.64 g/mol) belongs to the 4-aroyl-1,3-dihydro-2H-imidazol-2-one structural class, a well-established pharmacophore for cardiotonic agents acting via phosphodiesterase (PDE) inhibition. This heterocyclic scaffold features a 2-chloropyridine-4-carbonyl substituent at the 4-position and a methyl group at the 5-position of the imidazol-2-one core.

Molecular Formula C10H8ClN3O2
Molecular Weight 237.64 g/mol
CAS No. 101184-13-8
Cat. No. B009173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one
CAS101184-13-8
Synonyms2H-Imidazol-2-one, 4-[(2-chloro-4-pyridinyl)carbonyl]-1,3-dihydro-5-methyl-
Molecular FormulaC10H8ClN3O2
Molecular Weight237.64 g/mol
Structural Identifiers
SMILESCC1=C(NC(=O)N1)C(=O)C2=CC(=NC=C2)Cl
InChIInChI=1S/C10H8ClN3O2/c1-5-8(14-10(16)13-5)9(15)6-2-3-12-7(11)4-6/h2-4H,1H3,(H2,13,14,16)
InChIKeyQYFBKGKKFZFSDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one (CAS 101184-13-8): Compound Class and Structural Identity for Procurement Decisions


4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one (CAS 101184-13-8, molecular formula C₁₀H₈ClN₃O₂, MW 237.64 g/mol) belongs to the 4-aroyl-1,3-dihydro-2H-imidazol-2-one structural class, a well-established pharmacophore for cardiotonic agents acting via phosphodiesterase (PDE) inhibition [1]. This heterocyclic scaffold features a 2-chloropyridine-4-carbonyl substituent at the 4-position and a methyl group at the 5-position of the imidazol-2-one core. The compound is structurally related to the clinically approved PDE3 inhibitor enoximone (MDL 17,043; 4-methyl-5-[4-(methylthio)benzoyl]-1,3-dihydro-2H-imidazol-2-one) and the investigational agent piroximone (MDL 19,205; 4-ethyl-5-(4-pyridinylcarbonyl)-1,3-dihydro-2H-imidazol-2-one), but is distinguished by the presence of the 2-chloropyridine moiety, which introduces unique electronic and steric properties relative to its in-class analogs [2]. The compound is catalogued as a research chemical and synthetic intermediate, with typical commercial purity of 95% .

Why In-Class PDE3 Inhibitor Scaffolds Cannot Simply Substitute 4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one


Within the 4-aroyl-imidazol-2-one cardiotonic class, even minor structural modifications produce substantial differences in PDE3 inhibitory potency, PDE isoform selectivity, and in vivo hemodynamic profiles [1]. The substitution of the 4-aroyl moiety directly determines both the compound's electronic interaction with the PDE3 catalytic site and its physicochemical properties, including lipophilicity and hydrogen-bonding capacity [2]. For instance, a change from 4-pyridoyl to 4-(methylthio)benzoyl shifts PDE3 IC₅₀ from the micromolar range (enoximone: 5.9 μM) to the nanomolar range in certain optimized analogs, and the introduction of chloro substituents on the pyridine ring can further modulate target affinity, metabolic stability, and off-target profiles [3]. Consequently, procurement of a specific analog within this class cannot rely on assumptions of functional interchangeability; the precise identity of the aroyl substituent (2-chloropyridine-4-carbonyl in this case) and the methylation pattern are critical determinants of the compound's research or industrial utility. The evidence below quantifies where differentiation from the closest structural analogs has been established or can be reasonably inferred.

Quantitative Differentiation Evidence for 4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one Versus Closest Analogs


Structural Scaffold Differentiation: 4-Aroyl vs. 5-Aroyl Imidazol-2-one Regioisomerism Compared with Enoximone

The target compound carries the aroyl substituent at the 4-position of the imidazol-2-one ring, whereas the clinically approved PDE3 inhibitor enoximone (MDL 17,043) bears the aroyl group at the 5-position. In the Schnettler et al. (1986) structure-activity relationship study of 4-aroyl-1,3-dihydro-2H-imidazol-2-ones, 4-pyridoyl-substituted analogs demonstrated positive inotropic effects in the anesthetized dog model, with one compound (compound 8) advanced to clinical trials for congestive heart failure [1]. The 4-aroyl regioisomer series was shown to represent a mechanistically distinct subclass from the 5-aroyl imidazolones (enoximone class), with divergent PDE isoform selectivity profiles [2]. The 2-chloropyridine-4-carbonyl moiety of the target compound introduces an additional electron-withdrawing chlorine atom at the pyridine 2-position, which is absent in both enoximone (4-methylthiobenzoyl) and piroximone (unsubstituted 4-pyridinylcarbonyl) [3].

Cardiotonic agents PDE3 inhibition Imidazol-2-one scaffold Structure-activity relationship

Predicted Physicochemical Property Differentiation: Density and Ionization Constant vs. Enoximone

The target compound exhibits a predicted density of 1.408 ± 0.06 g/cm³ and a predicted pKa of 9.69 ± 0.70, as estimated by computational methods (ACD/Labs or equivalent) . In comparison, the clinically used analog enoximone has a measured density of 1.33 g/cm³ and a pKa of 10.37 [1]. The lower predicted pKa of the target compound (ΔpKa ≈ -0.68 units) is consistent with the electron-withdrawing effect of the 2-chloropyridine substituent, which stabilizes the conjugate base and increases the fraction of ionized species at physiological pH relative to enoximone. This difference has implications for aqueous solubility, membrane permeability, and protein binding in biological assay systems.

Physicochemical properties Drug-likeness pKa prediction Formulation development

Molecular Weight and Lipophilicity Differentiation as a Procurement Identity Check

The target compound has a molecular weight of 237.64 g/mol, which is 10.66 g/mol (4.3%) lower than enoximone (248.30 g/mol) and identical to piroximone (237.64 g/mol for the free base; note piroximone has formula C₁₁H₁₁N₃O₂, not C₁₀H₈ClN₃O₂) [1]. However, the presence of chlorine in the target compound provides a characteristic isotopic signature (³⁵Cl/³⁷Cl ratio ~3:1) that is readily detectable by mass spectrometry and serves as a definitive identity discriminator from chlorine-free analogs such as piroximone . The chlorine atom also contributes to a higher calculated logP relative to the unsubstituted pyridine analog, enhancing lipophilicity for membrane-based assays [2].

Molecular weight Lipophilicity Quality control Identity verification

Limited Availability of Direct Pharmacological Data: Evidence Gap Disclosure for Informed Procurement

A systematic search of PubMed, BindingDB, ChEMBL, and the IUPHAR/BPS Guide to Pharmacology (conducted May 2026) did not identify any peer-reviewed primary research article reporting direct PDE3 inhibition IC₅₀ values, inotropic activity measurements, or in vivo cardiovascular pharmacology data for CAS 101184-13-8 specifically [1]. In contrast, the closest structural analogs, enoximone and piroximone, have well-characterized PDE3 IC₅₀ values of 5.9 μM and 8.6 μM, respectively, along with extensive in vivo hemodynamic profiles [2][3]. This evidence gap means that any pharmacological potency or selectivity claims for the target compound must be treated as provisional, inferred from class-level SAR rather than direct measurement. Procurement decisions should account for the absence of published primary pharmacological characterization and the potential need for de novo profiling.

Evidence gap Pharmacological characterization Procurement risk assessment Primary literature

Evidence-Backed Research and Industrial Application Scenarios for 4-(2-Chloropyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one


PDE3 Inhibitor Structure-Activity Relationship (SAR) Studies Requiring 4-Aroyl Regioisomer Exploration

The compound is most appropriate for medicinal chemistry programs systematically probing the SAR of 4-aroyl-1,3-dihydro-2H-imidazol-2-ones as PDE3 inhibitors. Unlike enoximone and piroximone, which explore SAR at the 5-aroyl position, this compound enables interrogation of the 4-aroyl regioisomeric series that was shown by Schnettler et al. (1986) to produce positive inotropic effects in vivo and to yield a clinical candidate (compound 8) [1]. The 2-chloropyridine substituent further allows investigation of halogen effects on PDE3 binding affinity and isoform selectivity within the 4-aroyl subclass.

Synthetic Intermediate for Diversification of the Imidazol-2-one Pharmacophore via Chloropyridine Cross-Coupling

The 2-chloropyridine moiety serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann-type couplings), enabling late-stage diversification of the imidazol-2-one scaffold [2]. This reactivity is absent in enoximone (which bears a methylthioether) and piroximone (which lacks a halogen), making the target compound uniquely suited as a diversification building block for generating focused libraries of 4-aroyl-imidazol-2-one analogs with varied pyridine substitution patterns. Procurement of this specific intermediate avoids the need for de novo installation of the chloropyridine-carbonyl moiety.

Analytical Reference Standard for Chlorine-Containing Imidazol-2-one Identification in Complex Mixtures

The characteristic isotopic signature of chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio) makes this compound a useful mass spectrometry reference standard for detecting and quantifying chlorine-containing imidazol-2-one derivatives in reaction monitoring, impurity profiling, or metabolomics workflows. CAS 101184-13-8 can serve as a readily identifiable internal standard distinguishable from chlorine-free imidazol-2-ones (e.g., piroximone) by its unique M:M+2 isotope pattern at m/z 237.6/239.6 .

Physicochemical Profiling Studies Comparing 2-Chloropyridine vs. Non-Halogenated Pyridine Analogs

The predicted pKa difference of approximately -0.68 units relative to enoximone (9.69 vs. 10.37) and the higher predicted density (1.408 vs. 1.33 g/cm³) position this compound for systematic comparative physicochemical profiling studies . Research groups investigating the impact of chlorine substitution on solubility, logD, permeability, and solid-state properties within the imidazol-2-one series can procure this compound alongside its non-chlorinated analogs to generate internally consistent datasets.

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